N-(4-(dimethylamino)phenethyl)-2-phenoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

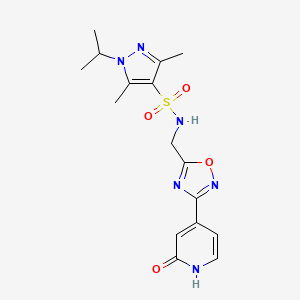

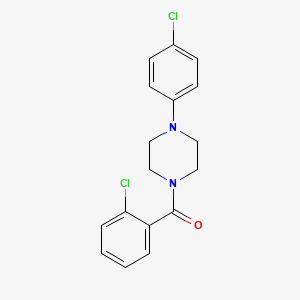

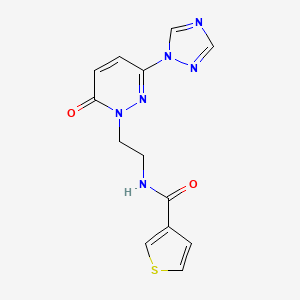

This compound is a type of amide, which is a common type of compound in organic chemistry. Amides are characterized by a carbonyl group (C=O) attached to a nitrogen atom. In this case, the nitrogen atom is also attached to a phenethyl group and a phenoxyacetamide group .

Molecular Structure Analysis

The molecular structure of this compound would likely show typical features of amides, including the planar nature of the amide group due to the resonance between the lone pair of electrons on the nitrogen atom and the carbonyl group. The presence of aromatic rings (from the phenethyl and phenoxy groups) would also contribute to the overall structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups, the overall size and shape of the molecule, and the presence of aromatic rings would all influence its properties .Aplicaciones Científicas De Investigación

Receptor Interaction Profiles and Synthesis Techniques

Receptor Binding Profiles : Research has detailed the receptor binding profiles of N-2-methoxybenzyl-phenethylamines (NBOMe drugs), comparing them with their phenethylamine analogs and LSD. These compounds interact potently with serotonergic receptors and exhibit significant hallucinogenic effects, akin to LSD but with possibly more stimulant properties due to α1 receptor interactions (Rickli et al., 2015).

Synthesis and Catalysis : A study on 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) demonstrated its utility as a recyclable catalyst for the acylation of inert alcohols and phenols, presenting a detailed investigation into the reaction mechanism. This contributes to the broader understanding of chemical synthesis processes involving similar amine derivatives (Zhihui Liu et al., 2014).

Anticancer, Anti-inflammatory, and Analgesic Activities

- Pharmacological Activities : The development of novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives aimed to explore potential anticancer, anti-inflammatory, and analgesic agents. These studies revealed that certain compounds with specific substitutions on the aromatic ring showed favorable activities, highlighting the therapeutic potential of similar compounds in medical research (P. Rani et al., 2014).

Anticonvulsant Activity

- Phenoxyacetamide Derivatives : A series of 17 new phenoxyacetamides were synthesized and assessed for potential anticonvulsant activity. This research underscores the significance of chemical modifications in phenethylamine derivatives for developing new therapeutic agents, particularly in the treatment of convulsive disorders (K. Pańczyk et al., 2018).

Analytical and Forensic Applications

- Designer Drugs Analysis : Studies have focused on the analysis of designer drugs, including N-benzyl-substituted phenethylamines (NBOMes), utilizing advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and MALDI imaging. These works are crucial for the detection, identification, and quantification of novel psychoactive substances in forensic and toxicological investigations (C. M. Almeida et al., 2019).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. This could include wearing personal protective equipment, avoiding inhalation or contact with skin or eyes, and ensuring good ventilation. The specific hazards would depend on the properties of the compound .

Propiedades

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-20(2)16-10-8-15(9-11-16)12-13-19-18(21)14-22-17-6-4-3-5-7-17/h3-11H,12-14H2,1-2H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXJBGSMOGPFQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(dimethylamino)phenethyl)-2-phenoxyacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethyl-2-[(2-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(1r,3R,5S)-N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)adamantane-1-carboxamide](/img/structure/B2366920.png)

![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2366926.png)

![Ethyl 2-(3,4-dimethylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2366929.png)

![4-benzoyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2366930.png)